molecular formula C7H4BrF4NO2 B15199980 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

Cat. No.: B15199980
M. Wt: 290.01 g/mol
InChI Key: NURXFHKUGHEOLG-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is an aromatic compound characterized by the presence of amino, bromo, fluoro, and trifluoromethoxy functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the halogenation of a phenol derivative followed by the introduction of amino and trifluoromethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the halogen atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-bromo-4-fluoro-3-methoxyphenol
  • 6-Amino-2-chloro-4-fluoro-3-(trifluoromethoxy)phenol
  • 6-Amino-2-bromo-4-chloro-3-(trifluoromethoxy)phenol

Uniqueness

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4BrF4NO2

Molecular Weight

290.01 g/mol

IUPAC Name

6-amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4BrF4NO2/c8-4-5(14)3(13)1-2(9)6(4)15-7(10,11)12/h1,14H,13H2

InChI Key

NURXFHKUGHEOLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)N

Origin of Product

United States

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